molecular formula C22H14N2O4S B2608337 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 476642-71-4

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2608337
CAS No.: 476642-71-4
M. Wt: 402.42
InChI Key: UOVKGOLHGGBVMD-UHFFFAOYSA-N
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Description

N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound featuring a benzochromene-2-carboxamide core fused to a thiazole ring substituted with a 5-methylfuran moiety. The benzochromene scaffold is derived from 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, synthesized via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde under catalytic pyridine conditions . The carboxylic acid is subsequently converted to an acyl chloride using thionyl chloride and coupled with a thiazol-2-amine derivative to form the final carboxamide .

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-12-6-8-19(27-12)17-11-29-22(23-17)24-20(25)16-10-15-14-5-3-2-4-13(14)7-9-18(15)28-21(16)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVKGOLHGGBVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Benzochromene Core: The benzochromene core can be synthesized via a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and furan derivatives with the benzochromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group in the benzochromene core can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiazole, and benzochromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiazole rings.

    Reduction Products: Alcohol derivatives of the benzochromene core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Structural Analogues of 3-Oxo-3H-benzo[f]chromene-2-carboxamides

Several analogues share the benzochromene-carboxamide core but differ in the substituent on the amide nitrogen. Key examples include:

Compound Name Substituent on Amide Nitrogen Melting Point (°C) Key Properties/Activities Reference
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) 3,5-Dimethylphenyl 277.1–279.2 High crystallinity; potential anticancer use
N-(4-tert-Butylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5c) 4-tert-Butylphenyl 180.2–181.9 Moderate yield (22.7%); hydrophobic substituent
N-(4-Methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5d) 4-Methoxyphenyl 259.3–261.8 Improved solubility due to methoxy group
N-(4-(Trifluoromethyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5f) 4-Trifluoromethylphenyl 231.3–233.9 Electron-withdrawing group enhances stability
3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide (27) Quinolin-3-yl Not reported Potent anticancer activity against MCF7 cells

Key Observations :

  • Substituent Effects: Aromatic vs. Aliphatic: Aliphatic substituents (e.g., propyl in 5g) lower melting points (182–185°C) compared to aromatic substituents (e.g., 5a: 277–279°C), likely due to reduced crystallinity . Electron-Donating Groups: Methoxy (5d) and tert-butyl (5c) groups enhance solubility and bioavailability, whereas electron-withdrawing groups (e.g., trifluoromethyl in 5f) improve metabolic stability . Bioactivity: The quinoline-substituted analogue (27) demonstrates significant anticancer activity, highlighting the importance of heteroaromatic substituents in pharmacological applications .
Thiazole-Containing Analogues

Compounds with thiazole moieties but lacking the benzochromene core are also relevant for comparison:

Compound Name Core Structure Key Features Reference
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-hydrazine Cardioprotective activity surpassing Levocarnitine
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Thiazole-amide No significant bioactivity reported
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-furan Structural similarity to target compound; no activity data

Key Observations :

  • Thiazole-Furan Synergy : The combination of thiazole and furan rings (as in the target compound) is structurally unique compared to other thiazole derivatives. This may confer distinct electronic or steric properties influencing receptor binding .
  • Bioactivity : Thiazole-hydrazine derivatives (e.g., ) show cardioprotective effects, suggesting that the thiazole ring itself contributes to biological activity even without the benzochromene core.
Esters vs. Amides

Esters of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (e.g., 6a–g) exhibit distinct physicochemical properties compared to carboxamides:

Compound Name Substituent Melting Point (°C) Solubility
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6a) Methyl ester 161.6–163.2 Moderate
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6b) Ethyl ester 116.6–118.1 High
n-Propyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6c) n-Propyl ester 85.2–86.9 Very high

Key Observations :

  • Ester vs. Amide : Esters generally have lower melting points and higher solubility than carboxamides due to reduced hydrogen bonding .
  • Applications : Esters may serve as prodrugs or intermediates for further functionalization, whereas carboxamides are more stable and directly bioactive .

Biological Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structural arrangement combining furan, thiazole, and chromene moieties. The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the condensation of 5-methylfurfural with a thioamide under basic conditions.
  • Coupling with Chromene : The thiazole derivative is coupled with a chromene derivative using a condensation reaction, often facilitated by coupling reagents like EDCI.
  • Amidation : The final step involves reacting the intermediate with an amine to form the carboxamide group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies indicate its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.
  • Cell Membrane Disruption : Its antimicrobial properties are linked to its ability to disrupt bacterial membranes, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against MRSA with an IC50 value indicating effectiveness at low concentrations.
Study 2 Investigated antioxidant properties using DPPH and ABTS assays, showing strong radical scavenging activity comparable to known antioxidants.
Study 3 Explored AChE inhibition, revealing potential for cognitive enhancement in models simulating Alzheimer's disease .

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